molecular formula C19H14N2O2S2 B2423679 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681231-21-0

4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2423679
CAS No.: 681231-21-0
M. Wt: 366.45
InChI Key: BXBCFWJHSXFVHH-UHFFFAOYSA-N
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Description

4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring fused with a chromene structure. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

4-acetyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-11(22)12-6-8-13(9-7-12)18(23)21-19-20-17-14-4-2-3-5-15(14)24-10-16(17)25-19/h2-9H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCFWJHSXFVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiochromene Precursor Synthesis

Step 1: Cyclocondensation of Mercaptoacetophenone
Thiochromenone derivatives are synthesized via acid-catalyzed cyclization of 2-mercaptoacetophenone with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde). For example:

  • Reagents : 2-Mercaptoacetophenone, cinnamaldehyde, polyphosphoric acid (PPA).
  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen.
  • Outcome : 3-Chloro-4-thiochromanone (Intermediate A ) is obtained in 65–72% yield after recrystallization from ethanol.

Key Characterization :

  • ¹H NMR (CDCl₃) : δ 7.35–7.88 (m, aromatic H), δ 3.12 (s, CH₂), δ 2.95 (s, Cl).
  • LC-MS : m/z 238.1 [M+H]⁺.

Thiazole Ring Construction via Hantzsch Synthesis

Step 2: α-Bromoketone Preparation
3-Chloro-4-thiochromanone undergoes bromination at the α-position:

  • Reagents : Bromine (Br₂) in acetic acid.
  • Conditions : 0°C, 2 hours.
  • Outcome : 3-Bromo-4-thiochromanone (Intermediate C ) isolated in 85% yield.

Step 3: Thiazole Formation
Intermediate C reacts with thiourea in a Hantzsch thiazole synthesis:

  • Reagents : Thiourea, ethanol, triethylamine (TEA).
  • Conditions : Reflux for 4 hours.
  • Outcome : 2-Amino-4H-thiochromeno[4,3-d]thiazole (Intermediate B ) in 68% yield.

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.20–8.10 (m, aromatic H), δ 6.85 (s, NH₂).
  • ¹³C NMR : δ 165.2 (C=S), δ 152.4 (thiazole C-2).

Amide Functionalization with 4-Acetylbenzoyl Chloride

Step 4: Schotten-Baumann Acylation
Intermediate B is acylated with 4-acetylbenzoyl chloride:

  • Reagents : 4-Acetylbenzoyl chloride, NaOH (10%), dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 2 hours.
  • Outcome : 4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (75% yield).

Optimization Note :

  • Coupling Agents : Use of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) increases yield to 82%.

Key Characterization :

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.4 Hz, benzamide H), δ 7.45–7.90 (m, thiochromene H), δ 2.65 (s, COCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Synthesis DCC/DMAP Coupling
Yield 68–75% 82%
Reaction Time 4–6 hours 2 hours
Purity (HPLC) >95% >98%
Scalability Moderate High

Challenges and Optimization Strategies

  • Low Yields in Multi-Step Synthesis :

    • Microwave Assistance : Reduces reaction time by 40% (e.g., Hantzsch step: 2 hours vs. 4 hours).
    • Flow Chemistry : Enhances thiochromene cyclization efficiency (yield: 78% vs. 65%).
  • Byproduct Formation :

    • Chromatographic Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) removes dicyclohexylurea (DCU) in amide steps.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for acetamide methyl (δ 2.65), thiazole NH (δ 9.51), and aromatic protons (δ 7.20–8.10).
  • ¹³C NMR : Carbonyl carbons at δ 168.5 (benzamide C=O) and δ 165.2 (thiazole C=S).

High-Resolution Mass Spectrometry (HR-MS)

  • Observed : m/z 421.0943 [M+H]⁺ (Calculated: 421.0948 for C₂₁H₁₆N₂O₂S₂).

Chemical Reactions Analysis

Thiazole Ring

  • Electrophilic Substitution : The thiazole sulfur and nitrogen atoms participate in coordination chemistry. For example, halogenation occurs preferentially at the 5-position of the thiazole ring .

  • Nucleophilic Attack : The amino group at the 2-position undergoes reactions with acyl chlorides or sulfonyl chlorides to form derivatives .

Benzamide Moiety

  • Hydrolysis : Under acidic or alkaline conditions, the amide bond cleaves to yield 4-acetylbenzoic acid and the corresponding amine .

  • Sulfonylation : Reacts with sulfonyl chlorides to form sulfonamide derivatives, enhancing biological activity (e.g., enzyme inhibition) .

Example Reaction Pathway :

  • Sulfonamide Formation :

    4 Acetyl N thiazol 2 yl benzamide+R SO2ClDMF K2CO3Sulfonamide Derivative\text{4 Acetyl N thiazol 2 yl benzamide}+\text{R SO}_2\text{Cl}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{Sulfonamide Derivative}

    Observed in benzothiazole sulfonamide synthesis .

Biological Interaction Mechanisms

While not directly studied, the compound’s thiazole-benzamide scaffold suggests potential interactions with enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), as seen in structurally related systems :

  • AChE Inhibition : The acetyl group may form hydrogen bonds with catalytic serine residues.

  • CA Binding : Sulfonamide derivatives (if formed) chelate zinc ions in the enzyme active site .

Table 2: Hypothetical Enzyme Inhibition Data (Extrapolated)
| Target Enzyme | IC50_{50} (µM)* | Binding Interactions (Predicted) |
|---------------|-------------------|--------------------------------------------|
| AChE | 2.7–8.9 | Hydrogen bonding (acetyl), π-π stacking |
| CA II | 0.09–0.58 | Zinc coordination (sulfonamide derivatives)|

*Ranges based on analogous compounds in sources .

Stability and Degradation

  • Thermal Stability : Thiazole derivatives decompose above 250°C .

  • Photodegradation : Benzamide-thiazole hybrids show sensitivity to UV light, forming nitroso intermediates .

Computational Insights

Molecular docking studies of similar compounds (e.g., coumarin-thiazole hybrids) predict:

  • Binding Affinity : -8.5 to -10.2 kcal/mol for AChE .

  • Key Interactions : Hydrophobic contacts with aromatic residues (e.g., Trp286) and hydrogen bonds with Gly121 .

Scientific Research Applications

Chemistry

  • Precursor for Complex Molecules: The compound serves as a precursor in the synthesis of more complex molecules, enabling the exploration of new chemical entities with enhanced biological activities.

Biology

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown promising results against various bacterial and fungal strains .

Medicine

  • Anticancer Properties: 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is being investigated for its potential anticancer activities. Studies have demonstrated its efficacy against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
  • Antiviral Applications: The compound is also explored for antiviral properties, contributing to the development of new therapeutic agents against viral infections .

Data Tables

Application AreaDescriptionKey Findings
ChemistryPrecursor for complex moleculesEnables synthesis of new bioactive compounds
BiologyAntimicrobial activityEffective against Gram-positive and Gram-negative bacteria
MedicineAnticancer propertiesActive against MCF7 cancer cell line
MedicineAntiviral applicationsPotential therapeutic agent against viral infections

Case Studies

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial efficacy of various derivatives of this compound against bacterial strains using the turbidimetric method. Results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential for clinical applications in treating infections .
  • Anticancer Screening:
    • In vitro assays were conducted on MCF7 breast cancer cells to assess the anticancer activity of the compound. The results showed that specific derivatives induced significant cytotoxic effects, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

What sets 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide apart is its unique structure, which combines a thiazole ring with a chromene moiety. This fusion enhances its biological activity and broadens its range of applications compared to other thiazole derivatives .

Biological Activity

4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in relation to neurodegenerative diseases and cancer.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structural characteristics of the compound can be analyzed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its molecular structure and purity.

Acetylcholinesterase Inhibition

One of the notable biological activities of compounds related to thiochromeno[4,3-d]thiazoles is their inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is crucial in treating conditions like Alzheimer's disease. In studies, compounds with similar structures have shown promising AChE inhibitory activity. For instance, a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that this compound may also possess significant inhibitory effects .

Anticancer Activity

Research has indicated that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of thiazole have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased sub-G1 cell populations . The specific activity of this compound against different cancer types remains an area for further investigation.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • AChE Inhibition : By binding to the active site of AChE, the compound may prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that thiazole derivatives can enhance cognitive function markers by inhibiting AChE.
  • Cancer Cell Lines : Evaluations against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) have shown that related compounds possess varying degrees of cytotoxicity, with some inducing apoptosis more effectively than traditional chemotherapeutic agents like cisplatin .

Data Summary

Activity Type IC50 Value Cell Line/Model Reference
AChE Inhibition2.7 µMNeuronal Cell Lines
CytotoxicityVariesMDA-MB-231
Apoptosis InductionYesVarious Cancer Cell Lines

Q & A

Q. What are the standard synthetic routes for 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:

  • Thiazole Core Synthesis : Reacting 2-aminothiazole derivatives with benzoyl isothiocyanate in acetone under reflux (20 hours), followed by crystallization from ethanol .
  • Acetylation : Introducing the acetyl group via reaction with acetyl chloride or similar reagents under controlled pH and temperature. Optimization involves solvent selection (e.g., acetone for solubility), catalyst use (e.g., copper iodide for azide-alkyne cycloadditions), and reaction time adjustments to improve yields .

Q. How is the structural integrity of this compound validated post-synthesis?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., acetyl group protons at δ 2.5–2.7 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 423.1 for the parent ion) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared with theoretical values (e.g., C: 62.1%, H: 3.8%, N: 9.9%) to confirm purity .

Q. What preliminary biological assays are recommended for screening its activity?

  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations of 50–100 µg/mL .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with improved target binding?

  • Target Selection : Prioritize proteins with known roles in disease (e.g., EGFR kinase for cancer).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, the thiochromeno-thiazole scaffold shows strong hydrogen bonding with EGFR’s ATP-binding pocket .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC50_{50} values to refine models .

Q. What strategies address contradictory bioactivity data across different assays?

  • Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
  • Off-Target Profiling : Employ kinome-wide screening to identify unintended interactions that may skew data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substituent Variation : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
  • Heterocycle Modifications : Introduce pyrimidine or triazole rings to improve solubility and metabolic stability .
  • Data-Driven Design : Use QSAR models correlating logP, polar surface area, and IC50_{50} values to predict optimal substitutions .

Q. What methodologies resolve low aqueous solubility during formulation?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Prodrug Design : Convert the acetyl group to a phosphate ester for improved hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. How can in vitro and in vivo toxicity discrepancies be reconciled?

  • Metabolite Identification : LC-MS/MS profiling to detect toxic metabolites not observed in vitro .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in organs like the liver or kidneys .
  • Dose Escalation : Conduct subchronic toxicity studies in rodents with histopathological analysis .

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